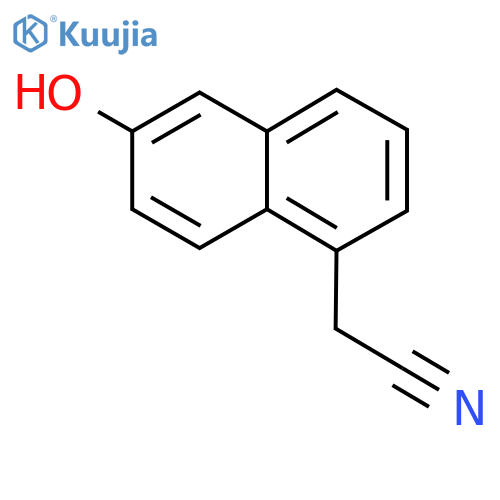

Cas no 1261846-72-3 (2-(6-Hydroxynaphthalen-1-yl)acetonitrile)

1261846-72-3 structure

商品名:2-(6-Hydroxynaphthalen-1-yl)acetonitrile

CAS番号:1261846-72-3

MF:C12H9NO

メガワット:183.205962896347

CID:4935425

2-(6-Hydroxynaphthalen-1-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(6-hydroxynaphthalen-1-yl)acetonitrile

- 2-(6-Hydroxynaphthalen-1-yl)acetonitrile

-

- インチ: 1S/C12H9NO/c13-7-6-9-2-1-3-10-8-11(14)4-5-12(9)10/h1-5,8,14H,6H2

- InChIKey: SNCQOHCLTOVKRU-UHFFFAOYSA-N

- ほほえんだ: OC1C=CC2=C(CC#N)C=CC=C2C=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 242

- トポロジー分子極性表面積: 44

- 疎水性パラメータ計算基準値(XlogP): 2.5

2-(6-Hydroxynaphthalen-1-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219003305-1g |

2-(6-Hydroxynaphthalen-1-yl)acetonitrile |

1261846-72-3 | 98% | 1g |

1,836.65 USD | 2021-06-15 | |

| Alichem | A219003305-500mg |

2-(6-Hydroxynaphthalen-1-yl)acetonitrile |

1261846-72-3 | 98% | 500mg |

999.60 USD | 2021-06-15 |

2-(6-Hydroxynaphthalen-1-yl)acetonitrile 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

1261846-72-3 (2-(6-Hydroxynaphthalen-1-yl)acetonitrile) 関連製品

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬